REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:13]([O:15]C)=O)[NH:6]2.[CH3:17][C:18](C)([O-])C.[K+].C(OC)(=O)C=C>C1(C)C=CC=CC=1.C1COCC1>[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:13](=[O:15])[CH2:18][CH2:17][N:6]3[C:7]=2[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=C(NC2=CC(=C1)OC)C(=O)OC
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Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Type
|
CUSTOM
|
Details
|
the product was stirred with 1:2 EtOAc
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc/THF
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
concentrated HCl (2 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with H2O (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtration and removal of solvent under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C=C3N(C2C=C(C1)OC)CCC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |